molecular formula C6H2BrF9 B3146334 2-Bromo-2-(perfluoro-n-butyl)ethylene CAS No. 59665-23-5

2-Bromo-2-(perfluoro-n-butyl)ethylene

Cat. No. B3146334
CAS RN: 59665-23-5
M. Wt: 324.97 g/mol
InChI Key: KSQRGPQLCIXCCL-UHFFFAOYSA-N
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Description

2-Bromo-2-(perfluoro-n-butyl)ethylene is a chemical compound with the CAS RN:59665-23-5 and molecular formula:C6H2BrF9 . Its IUPAC name is 2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C=C (C (C (C (C (F) (F)F) (F)F) (F)F) (F)F)Br . This indicates that the molecule consists of a carbon-carbon double bond, with one carbon attached to a bromine atom and the other carbon attached to a perfluoro-n-butyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 324.97 . Unfortunately, the web search results did not provide further details such as melting point, boiling point, and density .

Scientific Research Applications

Polymer Synthesis

2-Bromo-2-(perfluoro-n-butyl)ethylene is utilized in the synthesis of novel copolymers. For instance, trisubstituted ethylenes, including halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. These monomers were characterized by various analytical techniques and copolymerized in solution with radical initiation. The resulting copolymers were analyzed for their composition and structure, and their decomposition in nitrogen occurred in two distinct steps (Kharas et al., 2016).

Radical Reactions in Organic Chemistry

Radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers were explored to synthesize difluoro or monofluoroacetyl-substituted acetals. This methodology has been applied in the synthesis of various compounds, demonstrating the versatility of such reactions in organic chemistry (Kondratov et al., 2015).

Synthesis of Polyfluorinated Compounds

The synthesis of polyfluorinated allyl halides from fluoroolefins and aluminum chloride or bromide was studied, demonstrating the potential of this compound in the formation of various fluorinated compounds. These findings highlight the compound's role in synthesizing structurally diverse fluorochemicals (Petrov, 2002).

Fluoroalkylation Reactions

Fluorination triggers fluoroalkylation reactions, with 1,1-dibromo-2,2bis(trifluoromethyl)ethylene (DBBF) being used as a reagent for perfluoro-tert-butylation. This process illustrates the utility of this compound in nucleophilic fluoroalkylation, contributing to the synthesis of perfluoro tert-butylated molecules (Wang et al., 2021).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 2-Bromo-2-(perfluoro-n-butyl)ethylene . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions.

properties

IUPAC Name

2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF9/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQRGPQLCIXCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895208
Record name 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59665-23-5
Record name 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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